

Application Note: Cell-Based BACE-1 Activity Assay Using Fluorescent Substrates

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Compound of Interest

Compound Name: MCA-SEVNLDAEFR-K(Dnp)-RR,
amide

Cat. No.: B15494332

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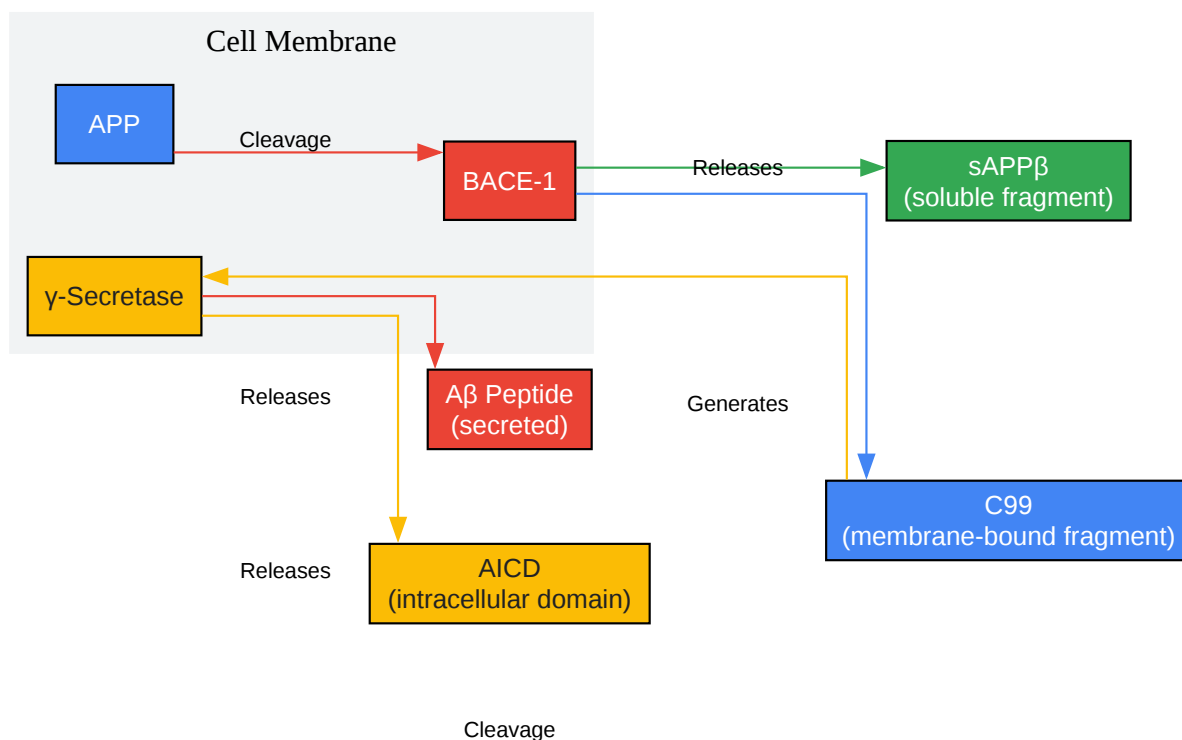
Introduction

Beta-secretase 1 (BACE-1), an aspartyl protease, is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the rate-limiting step in the production of amyloid-beta (A β) peptides, which are central to the pathogenesis of Alzheimer's disease.^{[1][2][3][4]} Consequently, BACE-1 is a prime therapeutic target for reducing A β production and potentially slowing disease progression.^{[4][5]} This application note provides a detailed protocol for a cell-based assay to determine BACE-1 activity using a fluorogenic substrate. This method is suitable for screening and characterizing BACE-1 inhibitors in a cellular context.

The assay is based on the principle of Förster Resonance Energy Transfer (FRET).^{[1][2][6][7]} A peptide substrate containing a fluorophore and a quencher, specifically designed for BACE-1 cleavage, is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to BACE-1 activity.^{[2][6][7]}

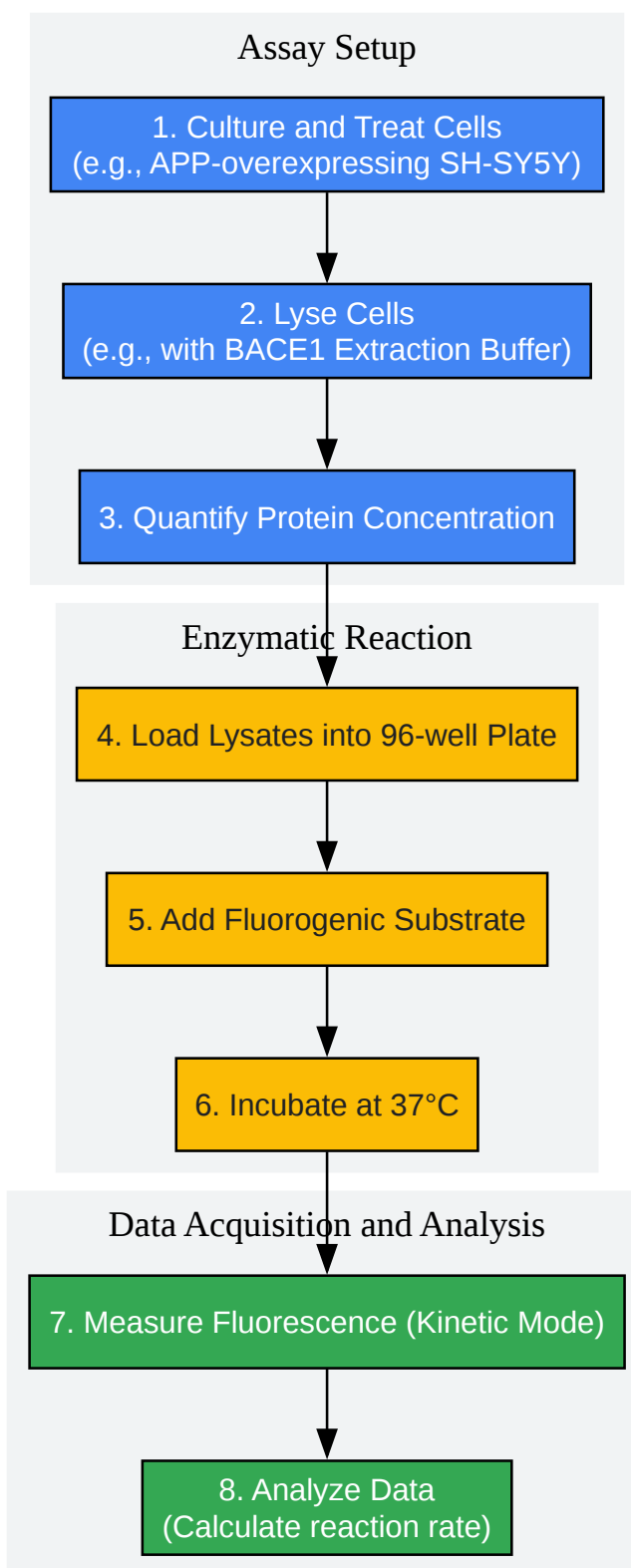
Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.



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BACE-1 Signaling Pathway in Amyloid-beta Production.



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